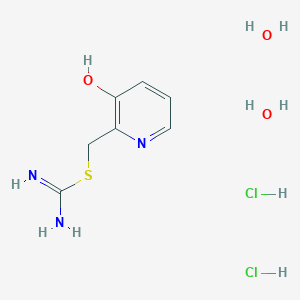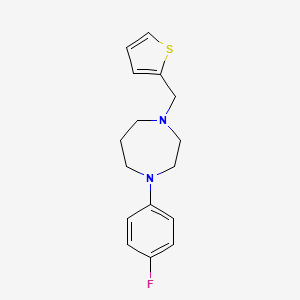![molecular formula C20H16O4 B5401633 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been found to modulate various signaling pathways and enzymes that are involved in inflammation, oxidative stress, and cancer cell growth. It has also been found to have an effect on the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
Studies have shown that 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its potential to modulate multiple pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in aqueous solutions, which can make it challenging to administer in experiments.
Direcciones Futuras
There are several future directions for research on 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to study its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be conducted to understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects, make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2-hydroxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
7-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18(13-5-2-1-3-6-13)12-23-14-9-10-16-15-7-4-8-17(15)20(22)24-19(16)11-14/h1-3,5-6,9-11H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INROLGHIJIKUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)







![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)
